molecular formula C17H12Cl2O B8607761 [6-(2,6-Dichlorophenyl)-2-naphthyl]methanol

[6-(2,6-Dichlorophenyl)-2-naphthyl]methanol

Cat. No. B8607761
M. Wt: 303.2 g/mol
InChI Key: JCBUROOTZUNRRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07638630B2

Procedure details

To a solution of PPh3 (0.251 g) in CH2Cl2 (1 ml) is added drop by drop, at 0° C., a solution of bromine (0.049 ml) in CH2Cl2 (1 ml). After 30 min, [6-(2,6-dichlorophenyl)-2-naphthyl]methanol 287 (0.242 g) is added. The mixture is stirred, under argon, at RT for 6 h. Water (2 ml) is added. The aqueous phase is extracted with CH2Cl2 (3×5 ml). The organic phases are dried over MgSO4 and evaporated under vacuum. The residue is purified by silica gel chromatography using AcOEt/cyclohexane 40/60 as eluent.
Name
Quantity
0.251 g
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
0.049 mL
Type
reactant
Reaction Step Two
Quantity
0.242 g
Type
reactant
Reaction Step Three
Name
Quantity
2 mL
Type
reactant
Reaction Step Four
Quantity
1 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
C1C=CC(P(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.[Br:20]Br.[Cl:22][C:23]1[CH:28]=[CH:27][CH:26]=[C:25]([Cl:29])[C:24]=1[C:30]1[CH:31]=[C:32]2[C:37](=[CH:38][CH:39]=1)[CH:36]=[C:35]([CH2:40]O)[CH:34]=[CH:33]2.O>C(Cl)Cl>[Br:20][CH2:40][C:35]1[CH:34]=[CH:33][C:32]2[C:37](=[CH:38][CH:39]=[C:30]([C:24]3[C:23]([Cl:22])=[CH:28][CH:27]=[CH:26][C:25]=3[Cl:29])[CH:31]=2)[CH:36]=1

Inputs

Step One
Name
Quantity
0.251 g
Type
reactant
Smiles
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3
Name
Quantity
1 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
0.049 mL
Type
reactant
Smiles
BrBr
Step Three
Name
Quantity
0.242 g
Type
reactant
Smiles
ClC1=C(C(=CC=C1)Cl)C=1C=C2C=CC(=CC2=CC1)CO
Step Four
Name
Quantity
2 mL
Type
reactant
Smiles
O
Step Five
Name
Quantity
1 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture is stirred, under argon, at RT for 6 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at 0° C.
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase is extracted with CH2Cl2 (3×5 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phases are dried over MgSO4
CUSTOM
Type
CUSTOM
Details
evaporated under vacuum
CUSTOM
Type
CUSTOM
Details
The residue is purified by silica gel chromatography

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
Smiles
BrCC1=CC2=CC=C(C=C2C=C1)C1=C(C=CC=C1Cl)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.